1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of multiple benzyloxy and phenoxy groups connected through ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and phenol derivatives.
Etherification: The benzyl alcohol is reacted with phenol derivatives in the presence of a base such as sodium hydroxide to form benzyloxy and phenoxy intermediates.
Linkage Formation: These intermediates are then linked through ethoxy groups using ethylene glycol or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene: Similar in structure but with different substituents.
Diphenyl ether: Lacks the benzyloxy groups but has a similar ether linkage.
Polyethylene glycol derivatives: Similar ethoxy linkages but different aromatic groups.
Properties
Molecular Formula |
C30H30O5 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-phenylmethoxy-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C30H30O5/c1-3-11-25(12-4-1)23-34-29-17-9-7-15-27(29)32-21-19-31-20-22-33-28-16-8-10-18-30(28)35-24-26-13-5-2-6-14-26/h1-18H,19-24H2 |
InChI Key |
CLUCXKJECFPAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.